![molecular formula C8H18ClNO6 B13847459 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose is a crucial intermediate in the synthetic process of miglitol, a drug used for the treatment of type II diabetes mellitus by inhibiting the hydrolysis of complex carbohydrates to glucose . This compound is produced from N-2-hydroxyethyl glucamine by resting cells of Gluconobacter oxydans, which has a series of membrane-bound dehydrogenases capable of oxidizing a variety of sugars, alcohols, and other polyhydroxy compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose involves the biotransformation of N-2-hydroxyethyl glucamine using Gluconobacter oxydans . This process is catalyzed by a membrane-bound pyrroloquinoline quinine (PQQ)-dependent sorbitol dehydrogenase, which recruits the respiratory chain and uses oxygen as the final electron acceptor . The optimal conditions for this biotransformation include maintaining a high oxygen concentration for the coenzyme regeneration system in the cell .
Industrial Production Methods: In industrial settings, the production of this compound is enhanced by immobilizing Gluconobacter oxydans cells in a bubble column bioreactor . This method allows for repeated production cycles and improves the biocatalytic ability of the cells . The use of corn stover as a carrier and the addition of NH4Cl as a pH control strategy have been shown to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution . The biotransformation process itself is an oxidation reaction catalyzed by sorbitol dehydrogenase .
Common Reagents and Conditions: The primary reagent used in the production of this compound is N-2-hydroxyethyl glucamine . The reaction conditions include maintaining a high oxygen concentration and using immobilized cells in a bioreactor .
Major Products: The major product formed from the biotransformation of N-2-hydroxyethyl glucamine is this compound, which is then used as an intermediate in the synthesis of miglitol .
Scientific Research Applications
6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as an intermediate in the synthesis of miglitol . In biology, it is studied for its role in the biotransformation process catalyzed by Gluconobacter oxydans . In medicine, it is crucial for the production of miglitol, which is used to treat type II diabetes mellitus . In industry, the compound’s production process is optimized for efficiency and cost-effectiveness .
Mechanism of Action
The mechanism of action of 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose involves its role as an intermediate in the synthesis of miglitol . The biotransformation process is catalyzed by a membrane-bound pyrroloquinoline quinine (PQQ)-dependent sorbitol dehydrogenase, which recruits the respiratory chain and uses oxygen as the final electron acceptor . This process results in the oxidation of N-2-hydroxyethyl glucamine to produce this compound .
Comparison with Similar Compounds
6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose is unique in its role as an intermediate in the synthesis of miglitol . Similar compounds include other derivatives of N-2-hydroxyethyl glucamine, such as 6-deoxy-6-[(2-aminoethyl)amino]-alpha-L-sorbofuranose . These compounds share similar chemical structures but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C8H18ClNO6 |
|---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-5-[(2-hydroxyethylamino)methyl]-2-(hydroxymethyl)oxolane-2,3,4-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO6.ClH/c10-2-1-9-3-5-6(12)7(13)8(14,4-11)15-5;/h5-7,9-14H,1-4H2;1H/t5-,6+,7-,8+;/m0./s1 |
InChI Key |
LLTODBZFCZLXMM-PXXJPSRFSA-N |
Isomeric SMILES |
C(CO)NC[C@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O.Cl |
Canonical SMILES |
C(CO)NCC1C(C(C(O1)(CO)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
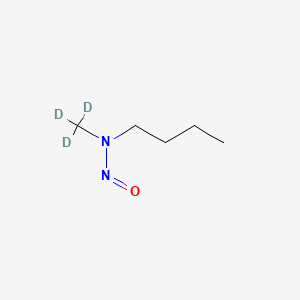
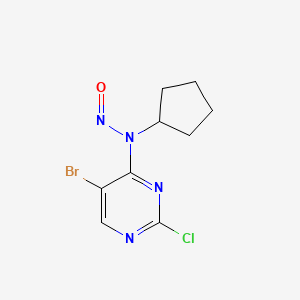

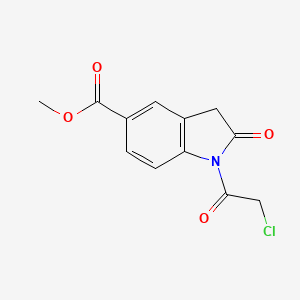
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
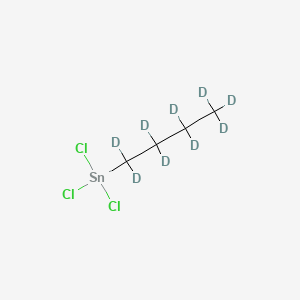


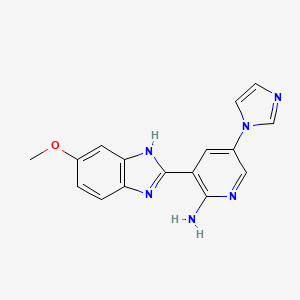
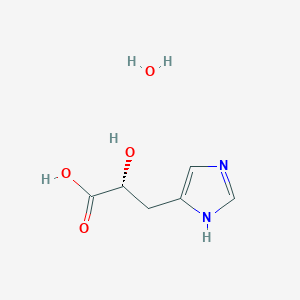
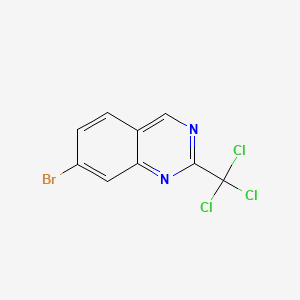
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
